1-ALLYL-7-(2-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Overview
Description
1-ALLYL-7-(2-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a mercapto group
Preparation Methods
The synthesis of 1-ALLYL-7-(2-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the allyl group: This can be achieved through allylation reactions using allyl halides in the presence of a base.
Addition of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Incorporation of the mercapto group: This can be done through thiolation reactions using thiol reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-ALLYL-7-(2-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The allyl group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
1-ALLYL-7-(2-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ALLYL-7-(2-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme.
Comparison with Similar Compounds
1-ALLYL-7-(2-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can be compared with other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:
1-allyl-7-phenyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-allyl-7-(2-chlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
The presence of the fluorine atom in this compound makes it unique and may enhance its biological activity and stability.
Properties
IUPAC Name |
7-(2-fluorophenyl)-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c1-2-7-21-14-13(15(22)20-17(21)25)10(16(23)24)8-12(19-14)9-5-3-4-6-11(9)18/h2-6,8H,1,7H2,(H,23,24)(H,20,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGPWRQKLCTKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=CC(=N2)C3=CC=CC=C3F)C(=O)O)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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